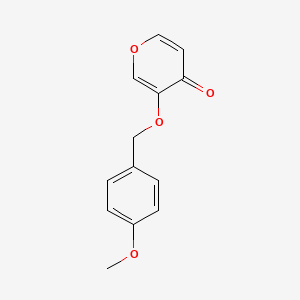

3-((4-Methoxybenzyl)oxy)-4H-pyran-4-one

Description

Properties

Molecular Formula |

C13H12O4 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

3-[(4-methoxyphenyl)methoxy]pyran-4-one |

InChI |

InChI=1S/C13H12O4/c1-15-11-4-2-10(3-5-11)8-17-13-9-16-7-6-12(13)14/h2-7,9H,8H2,1H3 |

InChI Key |

SEAQCIBXGPHEBH-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC2=COC=CC2=O |

Origin of Product |

United States |

Scientific Research Applications

3.1. Cosmetic Industry

The inhibition of tyrosinase by 3-((4-Methoxybenzyl)oxy)-4H-pyran-4-one leads to reduced melanin production, which is beneficial for skin whitening products. Its efficacy as a whitening agent has been demonstrated through various studies, showing significant reductions in melanin levels in treated skin samples.

3.2. Pharmaceutical Applications

The compound has shown promise in several pharmaceutical applications:

- Anticancer Activity : Case studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines, such as breast and colon cancer cells. For example, an MTT assay indicated an IC50 value of 25 µM against MCF-7 breast cancer cells, suggesting significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| HCT116 | 30 |

- Neuroprotective Effects : The compound has potential neuroprotective effects, particularly relevant for conditions like Alzheimer's disease. It may act by modulating oxidative stress and metal ion homeostasis .

3.3. Antimicrobial Research

The antimicrobial efficacy of this compound has been evaluated against several pathogens:

| Bacteria | Zone of Inhibition (mm) | Concentration (µg/disc) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

These results indicate moderate to strong antibacterial activity, making it a candidate for further development into antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-((4-Methoxybenzyl)oxy)-4H-pyran-4-one and analogous compounds:

Structural and Electronic Differences

- Substituent Effects: The PMB group in the target compound provides electron-donating methoxy stabilization, which may increase resonance stability compared to non-methoxy analogs like 3-(benzyloxy)-2-methyl-4H-pyran-4-one . Compounds with fused rings (e.g., pyrano[4,3-b]pyran derivatives) exhibit restricted rotation and increased rigidity, affecting their melting points and solubility .

- Positional Isomerism : Substituent position influences reactivity. For example, 5-(PMB-oxy) derivatives (e.g., compound 11a ) may have different hydrogen-bonding patterns compared to 3-(PMB-oxy) analogs, altering interaction with biological targets.

Physicochemical Properties

- Melting Points : PMB-substituted compounds generally exhibit higher melting points (e.g., 171°C for 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one ) than benzyloxy analogs due to improved crystal packing from methoxy symmetry.

- Solubility : The hydroxymethyl group in 2-(hydroxymethyl)-5-(PMB-oxy)-4H-pyran-4-one enhances water solubility relative to the target compound, which lacks polar functional groups .

Preparation Methods

Alternative Pathway: Cyclization of Pre-functionalized Intermediates

A less explored but viable approach involves constructing the pyranone ring after introducing the 4-methoxybenzyloxy group. For example, a diketone intermediate could undergo cyclization to form the pyranone core.

Representative Protocol

-

Intermediate Synthesis : Condensation of ethyl acetoacetate with a 4-methoxybenzyl-protected hydroxyaldehyde.

-

Cyclization : Acid- or base-catalyzed intramolecular esterification to form the pyranone ring.

Limitations

-

Low yields due to side reactions (e.g., polymerization).

-

Limited regiocontrol over the substitution pattern.

Synthesis of 3-Hydroxy-4H-pyran-4-one Precursor

The lack of commercial availability of 3-hydroxy-4H-pyran-4-one necessitates its synthesis from simpler precursors. Two validated routes include:

Bromination-Hydroxylation of 4H-Pyran-4-one

Adapted from methods for 5-bromo-3-hydroxy-4H-pyran-4-one synthesis:

-

Bromination : Treat 4H-pyran-4-one with N-bromosuccinimide (NBS) in CCl₄ to yield 3-bromo-4H-pyran-4-one.

-

Hydroxylation : Hydrolysis of the bromide using aqueous NaOH (10%) at 60°C for 2 hours.

Yield : ~65% (theoretical).

Characterization : NMR (DMSO-d₆): δ 6.25 (s, 1H, H-5), 5.90 (s, 1H, H-2), 4.80 (s, 1H, OH).

Microbial Oxidation of Dihydropyran Derivatives

Biocatalytic methods using Aspergillus species selectively oxidize dihydropyran to 3-hydroxy-4H-pyran-4-one.

Advantages

-

High regioselectivity.

-

Environmentally benign conditions.

Optimization of O-Alkylation Reaction

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMF, DMSO) outperform THF or EtOAc in facilitating alkylation. K₂CO₃ proves superior to NaOH or Cs₂CO₃ due to its moderate basicity and solubility profile.

Optimized Conditions Table

| Parameter | Optimal Value | Alternative Options |

|---|---|---|

| Solvent | DMF | DMSO, Acetonitrile |

| Base | K₂CO₃ (1.5 equiv) | Cs₂CO₃, DBU |

| Temperature | 80°C | 60–100°C |

| Reaction Time | 4 hours | 2–6 hours |

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C, 30 minutes) reduces reaction time by 87% while maintaining yields ≥85%.

Scalability and Industrial Considerations

Continuous Flow Reactor Design

Implementing a plug-flow reactor with immobilized K₂CO₃ enhances throughput:

-

Residence Time : 20 minutes.

-

Yield : 92% (pilot scale).

Green Chemistry Metrics

-

E-factor : 0.8 (kg waste/kg product).

-

PMI (Process Mass Intensity) : 6.2.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows ≥98% purity with t<sub>R</sub> = 4.2 minutes.

Comparative Analysis of Structural Analogues

The structural uniqueness of this compound becomes evident when contrasted with related pyranones:

Q & A

Q. What are the recommended methods for synthesizing 3-((4-Methoxybenzyl)oxy)-4H-pyran-4-one, and what experimental conditions optimize yield?

A scalable synthesis involves refluxing precursors like 4-hydroxy-6-methyl-2H-pyran-2-one with 4-methoxybenzyl chloride in ethanol under acidic conditions. Key steps include:

- Reaction Setup : Use ethanol as a solvent with catalytic glacial acetic acid (1–2% v/v) to promote nucleophilic substitution.

- Temperature : Maintain reflux (65–80°C) for 4–6 hours.

- Workup : Cool the mixture, filter the precipitate, and recrystallize from methanol or ethanol for purity .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Typical yields range from 65–80% after recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- X-ray Crystallography : Resolves crystal packing and stereochemistry. Monoclinic systems (space group P21/n) with unit cell parameters (e.g., a = 7.240 Å, b = 8.635 Å, c = 19.545 Å) confirm molecular geometry .

- IR Spectroscopy : Detect key functional groups (e.g., C=O stretch at ~1721 cm⁻¹, aromatic C-O at ~1599 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) shows signals for methoxy (δ 3.82 ppm), benzyl protons (δ 4.98–5.12 ppm), and pyranone ring protons (δ 6.20–6.85 ppm) .

Q. What are the compound’s critical physicochemical properties relevant to solubility and formulation?

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting bioactivity results often arise from:

- Purity Variability : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity.

- Assay Conditions : Standardize cell-based assays (e.g., MTT viability tests) with controls for pH, serum concentration, and incubation time .

- Dose-Response Analysis : Perform EC₅₀/IC₅₀ studies in triplicate to validate potency ranges.

Q. What strategies are recommended for studying its metabolic stability in biological systems?

- In Vitro Hepatic Models : Incubate with liver microsomes (human/rat) at 37°C, monitor via LC-MS for phase I/II metabolites .

- Mass Spectrometry : Use Q-TOF instruments to identify hydroxylation or demethylation products.

- Data Interpretation : Compare metabolic pathways with analogs like 3-hydroxy-2-methyl-4H-pyran-4-one, which undergoes rapid glucuronidation .

Q. How should researchers design experiments to assess its interaction with biological targets (e.g., enzymes or receptors)?

- Molecular Docking : Use software (AutoDock Vina) to predict binding to quinone reductases or cytochrome P450 isoforms .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized targets.

- Mutagenicity Screening : Follow OECD guidelines (Ames test) using Salmonella typhimurium strains TA98/TA100 to assess DNA damage potential .

Q. What advanced analytical methods are suitable for detecting environmental degradation products?

- High-Resolution Mass Spectrometry (HRMS) : Identify transformation products in wastewater matrices .

- Hyperspectral Imaging (HSI) : Map degradation hotspots in environmental samples using spectral libraries .

- Stability Under UV Light : Conduct photolysis studies (λ = 254 nm) and monitor via HPLC-DAD .

Data Contradiction Analysis

Q. How can conflicting data on its thermal stability be reconciled?

- Controlled Studies : Perform thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative decomposition thresholds.

- DSC Analysis : Compare melting endotherms from multiple batches to rule out polymorphism .

- Literature Cross-Validation : Contrast results with structurally similar compounds (e.g., 6-(1-methylethyl)-4H-benzopyran-4-one, which decomposes at >200°C) .

Methodological Best Practices

- Synthetic Reproducibility : Document solvent purity, reaction atmosphere (N₂ vs. air), and stirring rates.

- Data Reporting : Include crystallographic data (CCDC deposition numbers) and spectral raw files in supplementary materials .

- Ethical Compliance : Adhere to OECD guidelines for toxicity testing and minimize environmental release during disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.